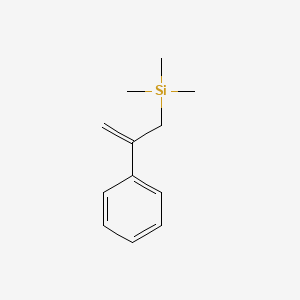

Silane, trimethyl(2-phenyl-2-propenyl)-

Description

Historical Trajectory and Evolution of Organosilicon Reagents

The field of organosilicon chemistry, which studies compounds with carbon-silicon bonds, has a rich history that began in the 19th century. core.ac.uk001chemical.com The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. core.ac.uk001chemical.com This pioneering work marked the inception of a new branch of chemistry. However, it was the extensive research by English chemist Frederic S. Kipping from 1898 through the early 1940s that laid the groundwork for the field. Kipping synthesized a vast array of organosilicon compounds and introduced the term "silicone," initially to describe compounds he believed were silicon analogues of ketones. core.ac.uk

The mid-20th century witnessed a significant expansion in organosilicon chemistry, largely driven by the burgeoning silicone polymer industry after 1940. nih.gov Researchers began to recognize the vast potential of organosilicon compounds not just as materials but also as reagents and intermediates in organic synthesis. core.ac.uknih.gov This period saw the development of foundational synthetic methods and the discovery of the unique properties of these compounds, such as their stability and distinct reactivity compared to purely organic molecules. core.ac.ukresearchgate.net The evolution from simple silanes to functionally complex reagents has established organosilicon chemistry as an indispensable part of modern synthetic methodology. researchgate.net

| Key Milestone | Contributor(s) | Year | Significance |

| First Synthesis of an Organosilicon Compound (Tetraethylsilane) | Charles Friedel & James Crafts | 1863 | Marks the beginning of organosilicon chemistry. core.ac.uk001chemical.com |

| Extensive Synthesis and Investigation | Frederic S. Kipping | 1898-1944 | Laid the foundational groundwork for the field and coined the term "silicone". core.ac.uk |

| Development of Silicone Polymers | Various Researchers | Post-1940 | Revolutionized multiple industries and spurred further research into organosilicon compounds. nih.gov |

| Application in Organic Synthesis | Modern Chemists | Late 20th Century - Present | Organosilicon compounds become crucial reagents and intermediates for complex molecule construction. researchgate.netorganic-chemistry.org |

The Significance of Allylsilanes as Versatile Synthetic Intermediates

Within the broad class of organosilicon reagents, allylsilanes have emerged as exceptionally versatile synthetic intermediates. researchgate.netresearchgate.net These compounds are valued for their stability, low toxicity, and predictable reactivity. researchgate.net The defining feature of allylsilanes is their ability to act as potent carbon nucleophiles, reacting with a wide range of electrophiles to form new carbon-carbon bonds. organic-chemistry.org This reactivity is typically unleashed in the presence of a Lewis acid, which activates the electrophile. wikipedia.org

The reaction of an allylsilane with an electrophile, such as a carbonyl compound or an acetal, proceeds with a characteristic allylic transposition. organic-chemistry.orgresearchgate.net The electrophile adds to the carbon atom at the γ-position of the allylsilane, while the double bond shifts, and the silyl (B83357) group is eliminated. organic-chemistry.orgwikipedia.org This highly regioselective process, famously exemplified by the Hosomi-Sakurai reaction, provides a reliable method for constructing homoallylic alcohols and other valuable structures. researchgate.net The robustness and distinct reaction profile of allylsilanes make them powerful tools for the controlled and selective synthesis of complex organic molecules. wikipedia.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-phenylprop-2-enyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Si/c1-11(10-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJRONNJIQDQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450042 | |

| Record name | Silane, trimethyl(2-phenyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-15-5 | |

| Record name | Silane, trimethyl(2-phenyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance of the Trimethylsilyl Group in Directing Organic Transformations

The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is a cornerstone of organosilicon chemistry and plays a pivotal role in the reactivity of trimethyl(2-phenyl-2-propenyl)silane. mcgill.ca Its strategic importance stems from a combination of electronic and steric effects. One of its most common applications is as a protecting group for alcohols, phenols, and other reactive functional groups due to its chemical inertness under many conditions and the ease with which it can be installed and removed. mcgill.caacs.org

In the context of allylsilanes, the TMS group's primary role is to control the regioselectivity of electrophilic attack. This control is a consequence of a phenomenon known as the β-silicon effect, where the carbon-silicon (C-Si) bond stabilizes a positive charge at the β-position through hyperconjugation. wikipedia.org When an electrophile attacks the γ-carbon of the allyl system, a transient carbocation is formed at the β-position. organic-chemistry.org This intermediate is significantly stabilized by the adjacent silyl (B83357) group, ensuring that the reaction proceeds exclusively through this pathway. wikipedia.org The subsequent cleavage of the C-Si bond is facile and drives the reaction forward, locking in the new C-C bond at the γ-position. wikipedia.org The steric bulk of the TMS group can also influence the stereochemical course of reactions, although its electronic directing effect is typically dominant in allylsilane chemistry. acs.org

| Function of Trimethylsilyl Group | Description | Relevance to Allylsilanes |

| Protecting Group | Masks reactive functional groups like alcohols from unwanted reactions. mcgill.caontosight.ai | While a general function, this highlights the stability and chemical utility of the TMS moiety. |

| Electronic Director (β-Silicon Effect) | Stabilizes a positive charge at the β-position via hyperconjugation. organic-chemistry.orgwikipedia.org | This is the key principle governing the high regioselectivity of allylsilane reactions. |

| Volatility Enhancement | Increases the volatility of non-volatile compounds for analysis (e.g., gas chromatography). | A practical property for characterization but not central to its synthetic reactivity. |

| Steric Influence | The bulky nature of the group can provide steric hindrance. acs.org | Can influence the stereochemical outcome of reactions by directing the approach of reagents. |

Overview of the 2 Phenyl 2 Propenyl Moiety in Stereochemical and Regiochemical Control

Classical Organometallic Approaches

Traditional syntheses of allylic silanes often rely on stoichiometric organometallic reagents derived from alkali or alkaline earth metals. These methods are foundational and still find application in various synthetic contexts.

Synthesis via Grignard Reagents and Chlorosilanes

The reaction between a Grignard reagent and a chlorosilane is a cornerstone of silicon-carbon bond formation. In the context of trimethyl(2-phenyl-2-propenyl)silane synthesis, this approach involves the preparation of a 2-phenyl-2-propenylmagnesium halide (a Grignard reagent) from the corresponding halide, such as 3-chloro-2-phenyl-1-propene. This organomagnesium compound is then treated with trimethylchlorosilane. The nucleophilic allylic carbon attacks the electrophilic silicon center, displacing the chloride to form the desired C-Si bond. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed to stabilize the Grignard reagent.

The general scheme for this reaction is as follows:

Formation of Grignard Reagent: 2-phenyl-2-propenyl-X + Mg → 2-phenyl-2-propenyl-MgX (in ether or THF)

Silylation: 2-phenyl-2-propenyl-MgX + (CH₃)₃SiCl → Trimethyl(2-phenyl-2-propenyl)silane + MgXCl

This method is advantageous due to the ready availability of the starting materials. However, the high reactivity of Grignard reagents can sometimes lead to side reactions, and regioselectivity can be a challenge with substituted allyl systems, potentially yielding a mixture of α- and γ-silylation products.

Table 1: Grignard Reagent-Based Synthesis of Allylic Silanes

| Allyl Precursor | Silylating Agent | Solvent | General Product |

|---|---|---|---|

| 3-Chloro-2-phenyl-1-propene | Trimethylchlorosilane | Tetrahydrofuran (THF) | Trimethyl(2-phenyl-2-propenyl)silane |

| Allyl Bromide | Dimethyldichlorosilane | Diethyl ether | Allyl(chlorodimethyl)silane |

Lithium Reagent-Mediated Silylation Strategies

Organolithium reagents offer a highly reactive alternative to Grignard reagents for C-Si bond formation. The synthesis strategy is analogous: an organolithium species is first generated and then quenched with an electrophilic silicon source. For the target molecule, 2-phenyl-2-propenyllithium would be formed by reacting a suitable precursor, such as 3-chloro-2-phenyl-1-propene, with lithium metal in a hydrocarbon solvent. The resulting organolithium compound is a potent nucleophile that readily reacts with trimethylchlorosilane to yield trimethyl(2-phenyl-2-propenyl)silane.

Due to their extreme reactivity, organolithium reactions are typically conducted at low temperatures (e.g., -78 °C) under an inert atmosphere to minimize side reactions. This high reactivity often leads to cleaner and faster conversions compared to the corresponding Grignard reactions.

Table 2: Lithium Reagent-Based Silylation

| Allyl Precursor | Lithiating Agent | Silylating Agent | Typical Conditions |

|---|---|---|---|

| 3-Chloro-2-phenyl-1-propene | Lithium metal | Trimethylchlorosilane | Pentane, -78 °C to RT |

| Allyl Phenyl Sulfide | n-Butyllithium | tert-Butyldimethylchlorosilane | THF, -78 °C |

Reaction of Halogenated Allyl Compounds with Disilane (B73854) Reagents

The direct reaction of a halogenated allyl compound with a disilane (e.g., hexamethyldisilane) without a catalyst is not a common classical approach for synthesizing allylic silanes. Such reactions typically require activation, often through photolytic methods, radical initiators, or, most effectively, transition metal catalysis. These catalyzed reactions have become the predominant modern method for utilizing disilanes in silylation. For example, palladium catalysts are highly effective in mediating the coupling of allylic substrates with disilanes, a process that is discussed in detail in the following section. organic-chemistry.org While a direct, uncatalyzed thermal or photolytic reaction might be conceived, it generally lacks the efficiency and selectivity of catalyzed alternatives.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of organosilicon compounds, offering mild, efficient, and highly selective pathways to allylic silanes that overcome many limitations of classical methods.

Palladium-Catalyzed Synthesis of Allylic Silanes

Palladium catalysis provides several powerful methods for the synthesis of allylic silanes. A prominent example is the silyl-Heck reaction, where an alkene is coupled with a silyl (B83357) halide. nih.gov Another key strategy involves the palladium-catalyzed silylation of allylic electrophiles, such as allylic alcohols, ethers, or acetates, using a disilane like hexamethyldisilane. organic-chemistry.org

In a typical reaction, a palladium(0) complex, often generated in situ, undergoes oxidative addition to the allylic substrate to form a π-allyl palladium intermediate. Subsequently, a silyl nucleophile, generated from the disilane, attacks this intermediate in a process called transmetalation, followed by reductive elimination to yield the allylic silane (B1218182) and regenerate the Pd(0) catalyst. The choice of ligand is crucial for controlling reactivity and selectivity. For instance, specialized phosphine (B1218219) ligands have been developed to improve yields and suppress the isomerization of the starting alkene. nih.govacs.org

Table 3: Palladium-Catalyzed Synthesis of Allylic Silanes

| Substrate | Silyl Reagent | Catalyst / Ligand | Key Feature |

|---|---|---|---|

| Allylic Alcohols | Hexamethyldisilane | Pd(dba)₂ / PPh₃ | Mild, neutral conditions for regio- and stereodefined products. organic-chemistry.org |

| α-Olefins | Trimethylsilyl (B98337) Iodide | Pd₂(dba)₃ / Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine | High yields, suppresses alkene isomerization (Silyl-Heck reaction). organic-chemistry.orgnih.gov |

Copper-Catalyzed Silylation and Allied Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for allylic substitutions. wikipedia.org These reactions typically involve the coupling of an allylic electrophile (halide, acetate (B1210297), phosphate) with a "hard" nucleophile. wikipedia.orgiastate.edu For the synthesis of allylic silanes, this involves a silyl nucleophile, which can be delivered from silylzinc, silylboronate, or hydrosilane reagents. organic-chemistry.org

The general mechanism involves the formation of a highly reactive organocopper species. In the context of silylation, a silylcopper intermediate is generated, which then reacts with the allylic substrate. These reactions are known for their high regioselectivity, typically favoring the γ-substituted product (Sɴ2' pathway). wikipedia.orgiastate.edu Recent advancements include copper-catalyzed hydrosilylation of allenes and 1,3-dienes, which provide versatile routes to various allylic silanes. organic-chemistry.org Furthermore, dual catalytic systems combining copper hydride (CuH) and palladium have been developed for the asymmetric synthesis of α-stereogenic allyl silanes. nih.gov

Table 4: Copper-Catalyzed Synthesis of Allylic Silanes

| Substrate Type | Silyl Reagent | Catalyst System | Product Type |

|---|---|---|---|

| Allylic Alcohols | Silylzinc reagents | Ni/Cu dual catalyst | Linear or branched allylsilanes. organic-chemistry.org |

| 1,3-Dienes | Hydrosilanes | Cu catalyst | 1,2- or 1,4-hydrosilylated products. organic-chemistry.org |

| Allenes | Phenylsilane | CuCl | Branched allylsilanes. researchgate.net |

Nickel-Mediated Cross-Electrophile Coupling Reactions

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a distinct approach to the synthesis of allylic silanes. researchgate.net These reactions typically involve the coupling of two different electrophiles in the presence of a nickel catalyst and a terminal reductant.

One notable strategy is the asymmetric reductive cross-coupling between vinyl halides and α-silyl chlorides. nih.gov For instance, the coupling of (E)-1-(2-bromovinyl)-4-methoxybenzene with (chloro(phenyl)methyl)trimethylsilane, utilizing a nickel catalyst and a chiral bis(oxazoline) ligand, yields enantioenriched allylic silanes. nih.gov While this specific example doesn't produce the exact target compound, the methodology is highly relevant for creating chiral allylic silanes. The reactions proceed under mild conditions and demonstrate good functional group tolerance. nih.gov

Another approach involves the nickel-catalyzed coupling of aryl halides with allylic alcohols. rsc.orgrsc.org This method can be adapted for the synthesis of allylic silanes by using silyl-substituted allylic alcohols or by incorporating a silylating agent in the reaction mixture. For example, the reaction of aryl chlorides with allylic alcohols in the presence of zinc powder and MgCl₂ produces allylarenes with high regioselectivity. rsc.org Furthermore, the direct cross-coupling of allyl alcohols with silylzinc reagents, catalyzed by complexes like NiCl₂(PMe₃)₂, provides allylsilanes in high yields. nih.gov This transformation tolerates a range of functional groups and can proceed with high regio- and E/Z-selectivity. nih.gov

| Electrophile 1 | Electrophile 2 | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Vinyl Halide | α-Silyl Chloride | Ni-catalyst, Chiral Ligand | Chiral Allylic Silane | High enantioselectivity, mild conditions | nih.gov |

| Aryl Halide | Allylic Alcohol | Ni-catalyst, Zn, MgCl₂ | Allylarene | High regioselectivity, potential for silyl variants | rsc.org |

| Allyl Alcohol | Silylzinc Reagent | NiCl₂(PMe₃)₂ | Allylsilane | High yields, good functional group tolerance | nih.gov |

Hydrosilylation Protocols for Carbon-Carbon Double Bonds

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, represents a highly atom-economical route to organosilanes. researchgate.net The hydrosilylation of allenes is a particularly direct method for preparing allylsilanes. However, controlling the regioselectivity and stereoselectivity of this reaction is a significant challenge, as multiple isomeric products can be formed. researchgate.netrsc.org

Various transition metal catalysts have been developed to address these selectivity issues:

Molybdenum Catalysis: A simple molybdenum-based system, such as Mo(CO)₆, has been shown to catalyze the hydrosilylation of mono- and disubstituted allenes to afford linear allylsilanes with high selectivity. acs.org Density functional theory studies suggest the reaction proceeds through a (π-allyl)molybdenum intermediate, with reductive elimination occurring at the less-hindered allyl carbon. acs.org

Palladium Catalysis: A [(3IP)Pd(allyl)]OTf complex has proven to be an efficient and highly regioselective catalyst for the hydrosilylation of allenes with various silanes, including phenyl- and diphenylsilane. rsc.orgrsc.org This system operates under mild conditions and produces a single regioisomer. rsc.orgrsc.org

Copper Catalysis: For the selective synthesis of (E)-allylsilanes, a copper-catalyzed hydrosilylation of terminal allenes has been developed. This method provides a valuable route to trisubstituted (E)-allylsilanes under mild conditions. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the hydrosilylation of allenes, allowing for the selective formation of desired allylsilane isomers.

| Catalyst | Substrate | Product Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Mo(CO)₆ | Mono- and disubstituted allenes | Linear allylsilanes | Inexpensive catalyst, no exogenous ligands required | acs.org |

| [(3IP)Pd(allyl)]OTf | Cyclohexyl- and dimethylallene | Single regioisomer (vinyl- or allylsilane) | High efficiency and regioselectivity at ambient temperature | rsc.orgrsc.org |

| Copper-based catalyst | Terminal allenes | (E)-allylsilanes | Kinetically controlled E-selectivity | researchgate.net |

Catalytic C-H Borylation-Suzuki-Miyaura Coupling Sequences for Allylic Silanes

A powerful one-pot sequence involving catalytic C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction provides a versatile method for the synthesis of complex allylsilanes. acs.org This strategy allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

The process begins with the iridium-catalyzed C-H borylation of an allylsilane substrate. This step selectively installs a boronate ester group at a specific C-H bond. The resulting borylated intermediate can then be directly subjected to a Suzuki-Miyaura coupling reaction with various aryl or vinyl halides in the same reaction vessel. acs.org This one-pot approach is highly efficient and allows for the regio- and stereoselective synthesis of a wide range of substituted allylsilanes and dienylsilanes. acs.org Recent advancements have focused on developing environmentally friendly Miyaura borylation conditions, utilizing green solvents and lower catalyst loadings, which can be integrated into one-pot borylation/Suzuki-Miyaura coupling sequences. rsc.org

Regioselective and Stereoselective Preparation of 2-Phenyl-2-propenylsilane Scaffolds

Achieving high levels of regio- and stereocontrol is critical in the synthesis of substituted allylic silanes like the 2-phenyl-2-propenylsilane scaffold. The methodologies described previously offer various degrees of control.

In Hydrosilylation: The regioselectivity of allene (B1206475) hydrosilylation is highly dependent on the catalyst system. For instance, molybdenum catalysts favor the formation of linear allylsilanes, while palladium and nickel catalysts can yield a variety of vinyl- and allylsilanes depending on the ligands and substrates used. rsc.orgacs.org The challenge lies in directing the silyl group to the desired position of the allene. For a 1,3-disubstituted allene, hydrosilylation can lead to the formation of stereoisomers, and controlling this outcome is an active area of research. umich.edu

In Coupling Reactions: Nickel-catalyzed cross-coupling reactions can exhibit high regioselectivity. For example, the coupling of silylzinc reagents with 1- or 3-aryl-substituted allyl alcohols proceeds with excellent control to yield specific allylsilane isomers. nih.gov Similarly, palladium-catalyzed conversions of allylic alcohols to allylic silanes, often promoted by a Lewis acid like BF₃, show remarkably high regio- and stereoselectivity, typically affording linear (E)-allylic products. acs.org Asymmetric variants of these coupling reactions, using chiral ligands, can provide access to enantioenriched allylic silanes. nih.gov

In Borylation/Coupling Sequences: The iridium-catalyzed C-H borylation step is highly selective, allowing for the precise installation of the boron functionality, which in turn dictates the position of the new substituent introduced during the subsequent Suzuki-Miyaura coupling. acs.org

Synthetic Routes to Precursors and Building Blocks for Trimethyl(2-phenyl-2-propenyl)silane

The synthesis of the target compound relies on the availability of key precursors and building blocks.

Silylating Agents: A common precursor for introducing the trimethylsilyl group is chlorotrimethylsilane (B32843). It is used in the in situ generation of reagents like trimethyl(trichloromethyl)silane (B1229197) (CCl₃-TMS), which is formed by reacting chloroform (B151607) and chlorotrimethylsilane with a strong base like LiHMDS. organic-chemistry.org Another important silicon-containing building block is ethynyl(trimethyl)silane, which is used in Sonogashira and other coupling reactions to construct more complex molecular frameworks. researchgate.net

Allylic Precursors: Allylic alcohols are frequently used as precursors in palladium- and nickel-catalyzed reactions. acs.orgnih.gov These alcohols can be converted directly to allylic silanes. The synthesis of these allylic alcohols often starts from readily available aldehydes or ketones.

Phenyl-containing Precursors: For the specific target, a phenyl-containing starting material is required. Trimethyl(phenyl)silane itself is a key precursor in various chemical vapor deposition (CVD) processes and can be synthesized and purified to a high degree for use in further chemical transformations. researchgate.net Other precursors could include phenyl-substituted allenes or vinyl halides for use in the methodologies described above. Cyclohexa-2,5-dien-1-yl-silanes have also been explored as precursors for generating hydrosilanes in solution. lookchem.com

Electrophilic Activation and Transformations of Allylsilanes

Allylsilanes, including trimethyl(2-phenyl-2-propenyl)silane, are versatile reagents in organic synthesis, primarily due to their activation by electrophiles, leading to a variety of chemical transformations. These reactions are largely governed by the unique electronic properties of the silicon atom attached to the allylic system.

The Role of the β-Silicon Effect in Electronic and Steric Control

The reactivity of allylsilanes is profoundly influenced by the β-silicon effect, a phenomenon where the silicon atom stabilizes a positive charge at the β-position relative to itself. This stabilization arises from hyperconjugation between the carbon-silicon (C-Si) σ orbital and the empty p-orbital of the developing carbocation. This interaction not only enhances the nucleophilicity of the double bond but also dictates the regioselectivity of electrophilic attack.

In the case of trimethyl(2-phenyl-2-propenyl)silane, an electrophile will attack the γ-carbon of the allyl system, leading to the formation of a carbocation at the β-position, which is stabilized by the adjacent trimethylsilyl group. This stabilization facilitates the subsequent loss of the silyl group, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond with a concomitant shift of the double bond. The phenyl group at the 2-position further influences the reactivity and stability of the intermediates formed during these transformations.

The β-silicon effect provides significant electronic control over the reaction, directing the electrophile to the terminal carbon of the allyl moiety. Steric factors also play a role, with the bulky trimethylsilyl group influencing the approach of the electrophile and subsequent reagents.

Lewis Acid-Promoted Reactions and Catalysis

The reactions of allylsilanes with electrophiles are often promoted by the use of Lewis acids. nih.gov Common Lewis acids such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tin tetrachloride (SnCl₄) are employed to activate the electrophile, making it more susceptible to nucleophilic attack by the allylsilane. nih.govresearchgate.net

The Lewis acid coordinates to the electrophile, increasing its electrophilicity. This activation is crucial for reactions with less reactive electrophiles. The choice of Lewis acid can influence the reaction's rate, yield, and in some cases, its stereoselectivity. For instance, different Lewis acids can lead to varying diastereomeric ratios in reactions with chiral electrophiles. scispace.com

Table 1: Common Lewis Acids Used in Allylsilane Reactions

| Lewis Acid | Typical Reaction Conditions |

| Titanium tetrachloride (TiCl₄) | Dichloromethane, -78 °C to room temperature |

| Aluminum chloride (AlCl₃) | Dichloromethane, -78 °C to room temperature |

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane, -78 °C to room temperature |

| Tin tetrachloride (SnCl₄) | Dichloromethane, -78 °C to room temperature |

Nucleophilic Addition to Carbonyl Compounds and Imines (Hosomi-Sakurai Reaction)

One of the most significant applications of allylsilanes is the Hosomi-Sakurai reaction, which involves the Lewis acid-mediated addition of an allylsilane to a carbonyl compound or an imine. nih.govscispace.comnih.gov This reaction forms a homoallylic alcohol or amine, respectively, and is a powerful tool for carbon-carbon bond formation. scispace.com

The reaction is initiated by the activation of the carbonyl or imine with a Lewis acid. The nucleophilic double bond of the allylsilane then attacks the electrophilic carbon, leading to the formation of a β-silyl carbocation intermediate. Subsequent elimination of the trimethylsilyl group yields the final product.

For trimethyl(2-phenyl-2-propenyl)silane, the reaction with an aldehyde or ketone would yield a homoallylic alcohol with a phenyl-substituted double bond. Similarly, reaction with an imine would produce a homoallylic amine. The presence of the phenyl group on the allylsilane can influence the electronic properties and steric environment of the double bond, affecting the reaction's kinetics and outcome.

Table 2: Hosomi-Sakurai Reaction of Allylsilanes

| Electrophile | Product |

| Aldehyde (R-CHO) | Homoallylic alcohol |

| Ketone (R₂C=O) | Homoallylic alcohol |

| Imine (R₂C=NR') | Homoallylic amine |

Electrophilic Substitution Reactions with Arenes and Heterocycles

Allylsilanes can participate in electrophilic substitution reactions with aromatic and heterocyclic compounds, functioning as a three-carbon building block. These reactions, often catalyzed by Lewis acids, are analogous to Friedel-Crafts alkylations. wikipedia.org The arene or heterocycle acts as the nucleophile, attacking the electrophilically activated allylsilane.

While specific examples involving trimethyl(2-phenyl-2-propenyl)silane are not extensively documented, the general reactivity pattern of allylsilanes suggests that it would react with electron-rich arenes and heterocycles. The reaction would likely proceed via the formation of a β-silyl carbocation, followed by elimination of the silyl group to afford the allylated aromatic or heterocyclic product. The phenyl group on the allylsilane would become a substituent on the newly formed double bond in the product. The success of such reactions can be dependent on the nucleophilicity of the aromatic or heterocyclic ring and the reaction conditions employed.

Radical Processes and Their Synthetic Utility

In addition to their well-established electrophilic reactivity, allylsilanes can also participate in radical reactions, offering alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds.

Radical Addition-Fragmentation Sequences

Allylsilanes can undergo radical addition-fragmentation reactions. researchgate.net In this sequence, a radical species adds to the double bond of the allylsilane. The resulting radical intermediate can then undergo fragmentation through the cleavage of the C-Si bond. This process, often referred to as a β-scission, is driven by the formation of a stable product and the release of a silyl radical.

Generation and Reactivity of Silyl Radicals

Silyl radicals are highly reactive, neutral species characterized by a trivalent silicon atom. Their generation is typically achieved through the homolytic cleavage of a silicon-hydrogen bond in a hydrosilane precursor, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). mdpi.comresearchgate.net This process can be initiated by radical initiators (e.g., AIBN) or photochemically. mdpi.com An alternative modern approach involves the electroreductive cleavage of robust silicon-chloride bonds in chlorosilanes to access silyl radicals under transition-metal-free conditions. chemrxiv.org

The primary reactivity of silyl radicals in the context of unsaturated systems, such as the double bond in trimethyl(2-phenyl-2-propenyl)silane, involves radical-based hydrosilylation. In this chain reaction mechanism, a silyl radical adds to the carbon-carbon double bond in an anti-Markovnikov fashion. mdpi.com This addition generates a new carbon-centered radical intermediate, which then abstracts a hydrogen atom from a hydrosilane molecule to yield the final saturated product and regenerate a silyl radical to continue the chain. mdpi.comresearchgate.net

The reactivity profile of trimethyl(2-phenyl-2-propenyl)silane towards silyl radicals would be dictated by the phenyl and trimethylsilyl substituents on the double bond. The addition of a silyl radical would likely occur at the less substituted carbon (C3) to generate a more stable benzylic radical at C2. This intermediate would then be trapped by a hydrogen donor to complete the hydrosilylation process.

| Radical Precursor Type | Generation Method | Resulting Radical | Typical Reactivity with Alkenes |

| Hydrosilanes (e.g., (TMS)₃SiH) | Thermal/Photochemical with initiator | (TMS)₃Si• | Hydrosilylation (Anti-Markovnikov addition) |

| Chlorosilanes (e.g., R₃SiCl) | Electroreduction | R₃Si• | Silylation (Disilylation, Hydrosilylation) chemrxiv.org |

| Organosilylboranes | Photolysis | R₃Si• | Silylation of alkenes thieme-connect.de |

Organometallic Transformations and Cross-Coupling Methodologies

Trimethyl(2-phenyl-2-propenyl)silane is a versatile substrate for various organometallic transformations, particularly those catalyzed by transition metals like palladium. wikipedia.orgresearchgate.net These reactions leverage the unique properties of the organosilicon moiety to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis. ontosight.ai

Applications in Hiyama Cross-Coupling and Related Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A crucial step in the catalytic cycle is the activation of the relatively inert silicon-carbon bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which interacts with the silicon atom to form a hypervalent, pentacoordinate silicate. organic-chemistry.org This activated species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center.

While organosilanes bearing fluoro or alkoxy groups on the silicon are more reactive, alkylsilanes like trimethyl(2-phenyl-2-propenyl)silane can participate in Hiyama couplings, although successful examples are less common. organic-chemistry.org For trimethyl(2-phenyl-2-propenyl)silane, the vinyl-silicon bond would be the reactive site. In a hypothetical Hiyama coupling with an aryl halide (Ar-X), the reaction would proceed as follows:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide to form an Ar-Pd(II)-X complex.

Activation: The silane is activated by fluoride ions to form a reactive [R-Si(CH₃)₃F]⁻ species.

Transmetalation: The activated silane transfers its organic group (the 2-phenyl-2-propenyl moiety) to the palladium center, displacing the halide and forming an Ar-Pd(II)-R intermediate.

Reductive Elimination: The palladium complex eliminates the final coupled product (Ar-R) and regenerates the Pd(0) catalyst.

The reaction's scope has been expanded to include various organosilicon reagents and coupling partners, including aryl chlorides, through the use of specialized catalysts and conditions. mdpi.comnih.gov

Palladium-Catalyzed Allylation Reactions and Their Scope

Allylsilanes are indispensable nucleophiles in organic synthesis, and palladium catalysis provides a powerful means to utilize them in allylation reactions. nih.gov Trimethyl(2-phenyl-2-propenyl)silane can serve as an allylating agent in palladium-catalyzed reactions, which typically proceed through a (π-allyl)palladium intermediate. escholarship.org

In a typical reaction, an allylic substrate (like an allylic acetate or carbonate) reacts with a Pd(0) complex via oxidative addition to generate a cationic (π-allyl)palladium(II) species. In the context of using trimethyl(2-phenyl-2-propenyl)silane as the nucleophile, it would attack an electrophile that has been activated by a palladium catalyst. A more direct application involves the palladium-catalyzed reaction of the silane itself with an aryl or vinyl halide. The reaction mechanism is believed to involve a silyl-Heck type pathway, where oxidative addition of Pd(0) to the halide is followed by insertion of the alkene moiety of the allylsilane and subsequent β-hydride elimination or reductive elimination to yield the allylated product. nih.gov

The scope of these reactions is broad, enabling the formation of C(aryl)-C(sp³) bonds with excellent regioselectivity. escholarship.org For instance, the reaction of fluorobenzene (B45895) with cinnamyl pivalate (B1233124) under palladium catalysis yields the linear (E)-allylarene as a single product, demonstrating the reaction's control over regiochemistry via the (π-allyl)palladium intermediate. escholarship.org

Other Transition Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond palladium, other transition metals are effective in mediating reactions involving organosilanes. Nickel catalysts, for example, have been employed in Hiyama-type couplings, expanding the reaction's scope to include secondary alkyl halides and aryl chlorides. wikipedia.org The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to many transition-metal-catalyzed cross-coupling reactions. nih.gov

Trimethyl(2-phenyl-2-propenyl)silane could potentially be used in various transition-metal-catalyzed C-C bond-forming reactions. researchgate.netnih.gov For example, cobalt-mediated transformations have been explored for C-C bond formation, involving pathways like C-H bond activation. acs.org Given its structure, the vinyl and phenyl C-H bonds of trimethyl(2-phenyl-2-propenyl)silane could be targeted for functionalization. Furthermore, transition-metal-free methods for C-C bond formation are emerging, such as base-promoted reactions involving the cleavage of C-N bonds in organoammonium salts, offering alternative synthetic routes. rsc.org

Stereochemical and Regiochemical Control in Reactions of Trimethyl(2-phenyl-2-propenyl)silane

Controlling stereochemistry and regiochemistry is a central goal in modern organic synthesis. In reactions involving trimethyl(2-phenyl-2-propenyl)silane, the substitution pattern of the allylic system—bearing both a bulky trimethylsilyl group and a phenyl group—provides a strong basis for achieving high levels of selectivity. thieme-connect.deescholarship.orgnih.govnih.gov

Diastereoselectivity and Enantioselectivity in Transformations

The stereochemical outcome of reactions involving allylsilanes is often dictated by the geometry of the transition state. researchgate.net For trimethyl(2-phenyl-2-propenyl)silane, the facial selectivity of addition reactions to the double bond or reactions at the allylic position can be influenced by the steric hindrance imposed by the substituents.

Diastereoselectivity: In reactions such as additions or cyclizations, the existing stereochemistry of the molecule can direct the formation of new stereocenters. For example, in radical cyclizations, the use of bulky silane reagents like tris(trimethylsilyl)silane has been shown to dramatically enhance diastereoselectivity compared to less hindered reagents like tributyltin hydride. nih.gov Similarly, in Lewis acid-promoted additions of aldehydes to allylsilanes (Hosomi-Sakurai reaction), high diastereoselectivity can be achieved. The reaction of trimethyl(2-phenyl-2-propenyl)silane with a chiral aldehyde would be expected to proceed through a well-organized, chair-like transition state to minimize steric interactions, leading to a preferred diastereomer. nih.gov

Enantioselectivity: Achieving enantioselectivity requires the introduction of a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent. researchgate.net In palladium-catalyzed allylic alkylations, the use of chiral phosphine ligands can induce high levels of enantioselectivity by creating a chiral pocket around the metal center, thereby differentiating the two faces of the nucleophile or the (π-allyl)palladium intermediate. thieme-connect.deescholarship.org A hypothetical enantioselective allylation using trimethyl(2-phenyl-2-propenyl)silane would involve a chiral palladium catalyst that selectively facilitates the reaction on one prochiral face of the substrate.

The table below summarizes outcomes for related stereoselective reactions involving silanes.

| Reaction Type | Silane Reagent/Substrate | Key Factor for Selectivity | Observed Outcome |

| Radical Cyclization | Bromide with (TMS)₃SiH | Bulky silane reagent | High diastereomeric ratios (up to 99:1) nih.gov |

| Silyl-Prins Cyclization | Allylsilyl alcohol with aldehyde | Lewis Acid (TMSOTf) | Excellent diastereoselectivity for cis-isomer nih.gov |

| Reduction of 2-Chromanols | 2-Hydroxychroman with PhSiH₃ vs. i-Pr₃SiH | Size of silane reductant | Reversal of stereochemistry (trans vs. cis) nih.gov |

| Aldehyde Crotylation | α-Methyl-β-hydroxy aldehyde with (Z)-crotyltrifluorosilane | Substrate control (2,3-anti vs. 2,3-syn) | Stereodivergent pathways nih.gov |

Regioselectivity in Allylsilane Reactivity

In the specific case of Silane, trimethyl(2-phenyl-2-propenyl)-, the presence of a phenyl group at the C2 position introduces additional electronic and steric factors that could potentially influence the regiochemical outcome of its reactions with electrophiles. The phenyl group can stabilize an adjacent carbocation through resonance. This raises the question of whether the typical γ-attack, dictated by the β-silicon effect, remains the exclusive pathway, or if an α-attack, leading to a resonance-stabilized benzylic carbocation, becomes a competing or even dominant pathway.

Detailed research specifically elucidating the regioselectivity of trimethyl(2-phenyl-2-propenyl)silane through extensive product distribution analysis under various reaction conditions remains limited in widely accessible literature. However, the general principles of allylsilane reactivity provide a framework for predicting its behavior. The competition between the β-silicon effect and the stabilization afforded by the C2-phenyl group would be a key determinant of the product distribution.

To illustrate the potential regiochemical outcomes, consider the generalized reaction of trimethyl(2-phenyl-2-propenyl)silane with an electrophile (E+) under Lewis acid catalysis:

γ-Attack (SE2' Pathway): This is the canonical pathway for allylsilane reactions. The electrophile adds to the C3 carbon, leading to a β-silyl carbocation intermediate that is stabilized by the silicon atom. Subsequent elimination of the trimethylsilyl group yields the γ-substituted product.

α-Attack (SE2 Pathway): In this scenario, the electrophile adds to the C1 carbon. This would generate a carbocation at the C2 position, which would be directly stabilized by the adjacent phenyl group through resonance. Desilylation would then yield the α-substituted product.

A comprehensive understanding of the regioselectivity profile for trimethyl(2-phenyl-2-propenyl)silane would necessitate detailed experimental studies involving a variety of electrophiles and reaction conditions, with careful quantification of the resulting α and γ adducts. Such studies would provide valuable insights into the interplay of the β-silicon effect and the electronic influence of the C2-phenyl substituent.

Below is a hypothetical data table structure that would be used to present the findings from such research, illustrating the kind of data required for a thorough analysis of regioselectivity.

| Electrophile | Lewis Acid | Solvent | Temperature (°C) | Product Ratio (α:γ) | Total Yield (%) |

| Acetaldehyde | TiCl₄ | CH₂Cl₂ | -78 | Data not available | Data not available |

| Acetone | BF₃·OEt₂ | CH₂Cl₂ | -78 | Data not available | Data not available |

| Benzoyl Chloride | AlCl₃ | CH₂Cl₂ | 0 | Data not available | Data not available |

| tert-Butyl chloride | SnCl₄ | CH₂Cl₂ | 0 | Data not available | Data not available |

Table 1. Postulated Data Structure for Regioselectivity Studies of Trimethyl(2-phenyl-2-propenyl)silane. The entries in this table are hypothetical and serve to illustrate the experimental data needed for a definitive analysis of the compound's regioselectivity.

Without specific experimental results, the discussion on the regioselectivity of trimethyl(2-phenyl-2-propenyl)silane remains grounded in the established principles of allylsilane chemistry, with the acknowledgment that the C2-phenyl group introduces a significant structural feature whose precise impact on reactivity warrants further investigation.

Advanced Applications of Trimethyl 2 Phenyl 2 Propenyl Silane in Complex Molecular Synthesis

Utilization as Key Building Blocks in Pharmaceutical and Agrochemical Synthesis

The utility of organosilicon compounds as intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established. ontosight.ai Trimethyl(2-phenyl-2-propenyl)silane, in particular, serves as a valuable building block for introducing the 2-phenyl-2-propenyl moiety into larger, more complex molecules. This structural motif is of interest in medicinal chemistry and agrochemical research. Allylsilanes are recognized as important intermediates for various chemical syntheses. cfmats.com

The primary reaction enabling its use is the electrophilic substitution, where the allylsilane acts as a stabilized carbanion equivalent. The reaction is driven by the formation of a transient carbocation at the position beta to the silicon atom, which is highly stabilized by the silicon group through a phenomenon known as σ-π conjugation. nih.gov This stabilization facilitates the cleavage of the carbon-silicon bond and the formation of a new carbon-carbon bond with a wide range of electrophiles.

Research in this area focuses on leveraging this reactivity to construct core scaffolds of bioactive compounds. For instance, the reaction of trimethyl(2-phenyl-2-propenyl)silane with aldehydes or ketones, often catalyzed by a Lewis acid, yields homoallylic alcohols with the embedded 2-phenyl-2-propenyl group. These alcohol products are versatile intermediates that can be further elaborated into more complex structures found in various therapeutic agents. Similarly, its reaction with acid chlorides can produce complex ketones, and conjugate addition reactions with α,β-unsaturated systems expand its synthetic utility. The phenyl group on the silane (B1218182) reagent can impart specific properties, such as thermal stability, which is beneficial in multi-step synthetic sequences. cfmats.com

Table 1: Representative Reactions in Bioactive Molecule Synthesis

| Reactant Class | Product Type | Significance |

| Aldehydes/Ketones | Homoallylic Alcohols | Key intermediates for natural products and pharmaceuticals. |

| Imines | Homoallylic Amines | Precursors to alkaloids and other nitrogen-containing compounds. |

| Acid Chlorides | γ,δ-Unsaturated Ketones | Building blocks for complex cyclic and acyclic systems. |

| α,β-Unsaturated Esters | Conjugate Addition Products | Method for constructing quaternary carbon centers. |

Strategic Incorporation in Natural Product Total Synthesis

The total synthesis of natural products represents a significant challenge in organic chemistry, requiring precise control over reactivity and stereochemistry. Allylsilanes are strategically employed in these intricate syntheses to form key carbon-carbon bonds reliably and with high stereoselectivity. researchgate.net The incorporation of trimethyl(2-phenyl-2-propenyl)silane allows for the installation of a specific structural unit that may be a crucial part of the final natural product's framework or a handle for further transformations.

A key advantage of using allylsilanes in total synthesis is the predictable stereochemical outcome of their reactions. The addition to carbonyl compounds can proceed through an open-chain or a cyclic transition state, and the choice of Lewis acid catalyst and reaction conditions can influence the diastereoselectivity, providing access to specific stereoisomers. This level of control is paramount when constructing molecules with multiple chiral centers. researchgate.net

For example, the synthesis of polyketide or terpenoid natural products often involves the assembly of a complex carbon skeleton. Trimethyl(2-phenyl-2-propenyl)silane can be used in a key fragment-coupling step, joining two advanced intermediates to form a larger, more complex structure. The resulting double bond can then be subjected to various transformations, such as oxidation (e.g., epoxidation, dihydroxylation) or reduction, to install the required functionality of the target molecule. The presence of the phenyl group can also influence the conformational preferences of intermediates, which can be exploited to control the stereochemical outcome of subsequent reactions.

Construction of Intricate Carbon-Carbon Bonds and Complex Ring Systems

The fundamental utility of trimethyl(2-phenyl-2-propenyl)silane lies in its capacity to form carbon-carbon bonds under mild conditions. ontosight.ai This reactivity is central to the construction of complex organic molecules from simpler precursors. researchgate.net The silicon-carbon bond in allylsilanes can be activated towards electrophiles, functioning as a versatile synthetic tool. nih.gov

The reaction mechanism typically involves the attack of the π-electrons of the double bond on an electrophile, forming a β-silyl carbocation. This intermediate is stabilized by hyperconjugation with the C-Si bond. Subsequent loss of the silyl (B83357) group is rapid and irreversible, driving the reaction forward.

Table 2: Electrophiles Used in C-C Bond Formation with Trimethyl(2-phenyl-2-propenyl)silane

| Electrophile | Reaction Type | Resulting Functional Group |

| H⁺ (Protic Acid) | Protodesilylation | Isomerized Alkene |

| R-CO-Cl (Acid Chloride) | Friedel-Crafts Acylation | Unsaturated Ketone |

| Aldehydes/Ketones | Carbonyl Addition | Homoallylic Alcohol |

| Orthoformates | Formylation | Unsaturated Aldehyde |

| Halogens (e.g., Br₂) | Halogenation | Allylic Halide |

Furthermore, this chemistry can be extended to the synthesis of complex ring systems through intramolecular reactions. If the electrophilic center is tethered to the allylsilane moiety, an intramolecular cyclization can occur. This strategy is a powerful method for constructing five- and six-membered rings, which are common structural features in many natural products and pharmaceuticals. The regioselectivity of the cyclization is often predictable, making it a reliable tool for synthesizing intricate polycyclic systems. The development of efficient routes for carbon-silicon bond formation is crucial for accessing these highly functionalized organosilanes. nih.gov

Precursor Role in the Development of Functionalized Silicones and Advanced Polymeric Materials

Beyond its use in small-molecule synthesis, trimethyl(2-phenyl-2-propenyl)silane serves as a valuable monomer and precursor in materials science. ontosight.aiontosight.ai Its bifunctional nature, possessing a polymerizable propenyl group and a silyl group, allows for its incorporation into advanced polymeric materials and functionalized silicones.

Phenyl-functional silanes are known to enhance the high-temperature performance of silicone polymers. cfmats.com When incorporated into a silicone (polysiloxane) backbone, the phenyl groups increase the thermal stability and oxidative resistance of the material. Trimethyl(2-phenyl-2-propenyl)silane can be used to introduce these beneficial phenyl groups. Furthermore, the propenyl group can serve as a site for cross-linking, allowing for the curing of silicone resins and elastomers to form robust, three-dimensional networks. Carboxyl-functionalized silicon compounds can also be used for cross-linking polymers. google.com

In the realm of advanced polymers, the compound can be used in polymerization reactions. For example, the double bond can participate in radical or transition-metal-catalyzed polymerizations. The resulting polymer would feature trimethylsilyl (B98337) groups pendant to the main chain, which can be further functionalized or used to alter the material's properties, such as solubility, adhesion, and surface energy. In another application, related phenylsilanes like trimethyl(phenyl)silane have been studied as precursors for chemical vapor deposition (CVD) processes to create thin films of hydrogenated silicon carbide (SiCx:H), which have applications as dielectric and anti-reflective coatings. researchgate.net

Applications in Surface Modification and the Fabrication of Composite Materials

The ability of silanes to act as coupling agents is a cornerstone of composite materials technology. zmsilane.com Trimethyl(2-phenyl-2-propenyl)silane can be employed to modify the surfaces of inorganic materials, such as glass fibers, silica (B1680970) nanoparticles, and metal oxides, to improve their compatibility with organic polymer matrices. ontosight.airesearchgate.net

The mechanism of surface modification involves the hydrolysis of a related alkoxysilane on the inorganic surface, forming silanol (B1196071) groups that condense with the hydroxyl groups present on the substrate. dakenchem.commdpi.com While trimethyl(2-phenyl-2-propenyl)silane itself lacks hydrolyzable alkoxy groups, it represents the functional organic moiety that is typically attached to a trialkoxysilane core to create an effective coupling agent. The 2-phenyl-2-propenyl group provides a hydrophobic and organophilic interface. researchgate.net

Once anchored to the inorganic surface, the pendant propenyl group can chemically bond with the surrounding polymer matrix during the curing or polymerization process. This covalent linkage across the inorganic-organic interface dramatically improves the adhesion between the two phases, leading to composite materials with enhanced mechanical properties, such as strength and durability, as well as improved resistance to moisture. The phenyl group contributes to the hydrophobicity and thermal stability of the surface treatment. cfmats.comresearchgate.net

Table 3: Components in Composite Material Fabrication

| Component | Material Example | Role of Silane | Desired Outcome |

| Inorganic Filler | Silica (SiO₂), Glass Fibers | Surface Modifier/Coupling Agent | Improved filler-matrix adhesion |

| Polymer Matrix | Epoxy, Polypropylene | Covalent Linkage via Propenyl Group | Enhanced mechanical strength |

| Silane Moiety | Trimethyl(2-phenyl-2-propenyl)- | Provides Organophilic Interface | Increased durability and moisture resistance |

Computational and Spectroscopic Characterization of Trimethyl 2 Phenyl 2 Propenyl Silane

Advanced Spectroscopic Methodologies for Structural Elucidation

The definitive identification and detailed structural analysis of trimethyl(2-phenyl-2-propenyl)silane rely on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy maps the magnetic environments of the ¹H, ¹³C, and ²⁹Si nuclei, while mass spectrometry (MS) provides information on the molecular weight and fragmentation pathways. Concurrently, infrared (IR) and Raman spectroscopy probe the molecule's vibrational modes, offering a complete picture of its covalent bonding framework.

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For trimethyl(2-phenyl-2-propenyl)silane, a multi-nuclear approach is essential for unambiguous characterization.

The ¹H NMR spectrum of trimethyl(2-phenyl-2-propenyl)silane is predicted to show distinct signals corresponding to the different proton environments within the molecule. The trimethylsilyl (B98337) group protons are expected to produce a sharp, high-intensity singlet due to their chemical and magnetic equivalence, appearing in the upfield region typical for silyl-methyl groups. The protons of the 2-phenyl-2-propenyl group will exhibit more complex signals. The allylic methylene (B1212753) protons adjacent to the silicon atom would likely appear as a singlet, while the terminal vinyl protons are expected to be distinct, appearing as sharp singlets in the olefinic region. The aromatic protons of the phenyl ring will produce a complex multiplet in the downfield region.

Predicted ¹H NMR Spectral Data for Trimethyl(2-phenyl-2-propenyl)silane Data is predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 0.1 | Singlet | 9H | Si(CH ₃)₃ |

| ~ 1.9 | Singlet | 2H | Si-CH ₂- |

| ~ 5.1 | Singlet | 1H | C=CH ₂ (vinylic) |

| ~ 5.3 | Singlet | 1H | C=CH ₂ (vinylic) |

The ¹³C NMR spectrum provides a count of the unique carbon environments. For trimethyl(2-phenyl-2-propenyl)silane, eight distinct signals are anticipated. The carbon atoms of the trimethylsilyl group will appear as a single, sharp peak at a high-field chemical shift. The aliphatic methylene carbon will be found further downfield. The sp²-hybridized carbons of the vinyl and phenyl groups will resonate in the characteristic low-field region (110-150 ppm). The quaternary carbon of the vinyl group, bonded to the phenyl ring, is expected to have a higher chemical shift compared to the terminal CH₂ carbon. The phenyl group will show four distinct signals: one for the ipso-carbon (attached to the propenyl group), two for the ortho and meta carbons, and one for the para-carbon.

Predicted ¹³C NMR Spectral Data for Trimethyl(2-phenyl-2-propenyl)silane Data is predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ -1.5 | Si(C H₃)₃ |

| ~ 25 | Si-C H₂- |

| ~ 115 | C=C H₂ (vinylic) |

| ~ 126 | C -para (aromatic) |

| ~ 127 | C -ortho (aromatic) |

| ~ 128 | C -meta (aromatic) |

| ~ 142 | C -ipso (aromatic) |

²⁹Si NMR spectroscopy is a powerful tool specifically for characterizing organosilicon compounds, despite the low natural abundance (4.7%) and lower sensitivity of the ²⁹Si nucleus. The chemical shift of the silicon atom is highly sensitive to its electronic environment. For trimethyl(2-phenyl-2-propenyl)silane, the silicon atom is part of a trimethylsilyl group attached to an allylic carbon. This environment typically results in a ²⁹Si chemical shift that appears in a predictable upfield region relative to the tetramethylsilane (B1202638) (TMS) standard. The spectrum, usually acquired with proton decoupling, is expected to show a single, sharp resonance.

Predicted ²⁹Si NMR Spectral Data for Trimethyl(2-phenyl-2-propenyl)silane Data is predicted based on analysis of related alkylsilanes.

| Chemical Shift (δ, ppm) | Assignment |

|---|

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For trimethyl(2-phenyl-2-propenyl)silane (C₁₂H₁₈Si), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (190.36 g/mol ).

The fragmentation is expected to be dominated by pathways characteristic of trimethylsilyl compounds. A prominent peak is anticipated at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Another common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a strong signal at m/z 175 (M-15). Cleavage of the bond between the silicon and the allyl group can produce a resonance-stabilized 2-phenylallyl cation at m/z 117.

Predicted Mass Spectrometry Fragmentation Data for Trimethyl(2-phenyl-2-propenyl)silane Data is predicted based on established fragmentation patterns of organosilanes.

| m/z | Proposed Fragment |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 117 | [C₉H₉]⁺ (2-phenylallyl cation) |

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of trimethyl(2-phenyl-2-propenyl)silane are expected to display characteristic bands for each of its structural components.

The trimethylsilyl group gives rise to several strong, characteristic absorptions. These include symmetric and asymmetric C-H stretching vibrations of the methyl groups, a strong symmetric deformation (umbrella mode) around 1250 cm⁻¹, and Si-C stretching modes. The 2-phenyl-2-propenyl moiety will contribute bands for aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and a vinyl C=C stretch around 1630 cm⁻¹. Out-of-plane C-H bending vibrations for the vinyl group and the monosubstituted phenyl ring are also expected.

Predicted IR and Raman Vibrational Modes for Trimethyl(2-phenyl-2-propenyl)silane Data is predicted based on analysis of structurally similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~ 3080 | C-H Stretch | Aromatic & Vinylic |

| ~ 2955, 2895 | C-H Stretch | Methyl (asym/sym) |

| ~ 1630 | C=C Stretch | Vinylic |

| ~ 1600, 1490, 1445 | C=C Stretch | Aromatic Ring |

| ~ 1250 | CH₃ Deform. (sym) | Si-CH₃ (umbrella) |

| ~ 900 | C-H Bend (o.o.p.) | Vinylic (=CH₂) |

| ~ 840 | Si-C Stretch / CH₂ Rock | Si-(CH₃)₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

The electronic absorption characteristics of trimethyl(2-phenyl-2-propenyl)silane are expected to be dominated by the π-π* transitions within the 2-phenyl-2-propenyl moiety, which is structurally similar to styrene (B11656). The UV-Vis spectrum of styrene in solution typically exhibits a strong absorption band between 220 nm and 255 nm, with a peak absorbance around 245 nm. This absorption is attributed to the conjugated π-electron system of the phenyl ring and the vinyl group.

For trimethyl(2-phenyl-2-propenyl)silane, the presence of the trimethylsilyl group is not expected to significantly alter the position of the main absorption band, as it is not a strong chromophore. However, minor shifts and changes in molar absorptivity may occur due to its electronic and steric effects. Additionally, weaker absorption bands, often referred to as B-bands, may be observed at longer wavelengths (around 280-290 nm), which are characteristic of the benzene (B151609) ring's fine structure. The table below presents typical UV-Vis absorption data for styrene and a substituted styrene, which can be considered representative for trimethyl(2-phenyl-2-propenyl)silane.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Styrene | Ethanol | ~245 | ~12,000 | π → π |

| ~282 | ~450 | π → π (B-band) | ||

| Substituted Styrenes | Various | 250-275 | Variable | π → π* |

Note: The data presented are typical values for styrene and its derivatives and are intended to be representative for trimethyl(2-phenyl-2-propenyl)silane.

Theoretical and Computational Chemistry Studies

The calculations would likely reveal a nearly planar arrangement of the phenyl ring and the double bond to maximize π-conjugation. The trimethylsilyl group would be situated to minimize steric hindrance. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is expected to be localized on the electron-rich phenyl-propenyl system, indicating its nucleophilic character, while the LUMO would be distributed over the same conjugated system. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.

Below is a table of representative calculated electronic structure parameters for a model compound, 2-phenylpropene, which is structurally very similar to the core of trimethyl(2-phenyl-2-propenyl)silane.

| Parameter | Representative Calculated Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | |

| C(phenyl)-C(propenyl) | ~1.49 |

| C=C (propenyl) | ~1.34 |

| Bond Angles (degrees) | |

| C(phenyl)-C(propenyl)-C(methyl) | ~122 |

| C(phenyl)-C(propenyl)=C | ~121 |

| Electronic Properties | |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 5.5 eV |

| Dipole Moment | ~ 0.5 D |

Note: These values are for the model compound 2-phenylpropene and serve as an estimation for trimethyl(2-phenyl-2-propenyl)silane.

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. mdpi.com For trimethyl(2-phenyl-2-propenyl)silane, a key reaction would be electrophilic addition to the double bond. libretexts.orgsavemyexams.comlibretexts.org DFT calculations can map out the potential energy surface for such a reaction.

The mechanism would likely proceed in a stepwise manner. libretexts.org In the first step, an electrophile is attacked by the π-electrons of the double bond, leading to the formation of a carbocation intermediate. libretexts.org Due to the presence of the phenyl group, this carbocation would be stabilized by resonance, with the positive charge delocalized over the benzylic carbon and the aromatic ring. The subsequent step would involve the attack of a nucleophile on the carbocation, leading to the final addition product.

Computational studies would focus on locating the transition state for the initial electrophilic attack and calculating its energy, which corresponds to the activation energy of the reaction. The structures of the intermediate carbocation and the final product would also be optimized. The reaction energy profile would illustrate the relative energies of the reactants, transition state, intermediate, and product, providing a comprehensive understanding of the reaction's feasibility and kinetics.

| Reaction Step | Species | Relative Energy (kcal/mol) (Representative) |

| 1 | Reactants + Electrophile | 0 |

| 2 | Transition State 1 | +15 to +25 |

| 3 | Carbocation Intermediate | +5 to +10 |

| 4 | Transition State 2 | +7 to +12 |

| 5 | Product | -10 to -20 |

Note: The energy values are representative for electrophilic additions to substituted styrenes and are intended to illustrate the expected profile for trimethyl(2-phenyl-2-propenyl)silane.

Conformational analysis of trimethyl(2-phenyl-2-propenyl)silane would involve studying the rotation around the single bonds, particularly the C(phenyl)-C(propenyl) bond and the C(propenyl)-Si bond. DFT calculations can be used to generate a potential energy surface as a function of the dihedral angles associated with these rotations. researchgate.net

The most stable conformation is likely to have the phenyl ring and the double bond in a nearly coplanar arrangement to maximize conjugation, which stabilizes the molecule. nih.gov Rotation away from this planar conformation would lead to an increase in energy. The bulky trimethylsilyl group would also influence the conformational preferences, adopting a staggered arrangement relative to the substituents on the adjacent carbon to minimize steric strain.

By identifying the lowest energy conformations and the energy barriers between them, computational analysis can predict the most abundant conformers at a given temperature. masterorganicchemistry.com This information is crucial for understanding the molecule's reactivity and spectroscopic properties, as different conformers may exhibit different behaviors. For reactions that create new stereocenters, computational modeling of the transition states for the formation of different stereoisomers can help predict the stereochemical outcome of the reaction.

Emerging Research Directions and Future Perspectives for Trimethyl 2 Phenyl 2 Propenyl Silane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Recent breakthroughs include the use of palladium-based catalysts for silyl-Heck reactions, which provide an alternative route to allylsilanes with excellent control over isomerism. nih.gov Furthermore, dual-catalytic systems that combine nickel and copper have enabled regiodivergent syntheses, allowing for precise control over which isomer of the allylsilane is formed or how it reacts. organic-chemistry.org

A particularly transformative area is the merger of photoredox catalysis with transition metal catalysis. princeton.edu For instance, a dual system using a chromium catalyst and a photoredox catalyst has been shown to achieve highly enantioselective additions of allylsilanes to aldehydes. researchgate.net This approach avoids harsh Lewis acids and opens up new avenues for creating chiral molecules. Visible-light photoredox catalysis, in general, has been highlighted as a mild, sustainable, and powerful strategy for activating allylsilanes toward a variety of organic transformations. rsc.orgresearchgate.net

| Catalytic System | Catalyst Example | Typical Electrophile | Key Advantages |

| Traditional Lewis Acid | TiCl₄, SnCl₄, BF₃ | Aldehydes, Ketones, Acetals | Well-established, predictable reactivity. wikipedia.orgorganic-chemistry.org |

| Palladium Catalysis | Pd complexes with phosphine (B1218219) ligands | Terminal Alkenes (for synthesis) | High yield and selectivity in allylsilane synthesis. nih.gov |

| Dual Ni/Cu Catalysis | NiCl₂(PMe₃)₂ / Cu catalyst | Allylic Alcohols | Regiodivergent control, high selectivity. organic-chemistry.org |

| Photoredox/Metal Dual Catalysis | Ir or Ru photocatalyst + Cr, Au, or Ni | Aldehydes, α-Bromocarbonyls | Mild conditions, high enantioselectivity, avoids strong Lewis acids. princeton.eduresearchgate.netresearchgate.net |

| Brønsted Acid Catalysis | o-Benzenedisulfonimide | Acetals | Reusable catalyst, milder than strong Lewis acids. organic-chemistry.org |

Exploration of Unprecedented Reactivity Modes and Expanding Synthetic Utilities

Beyond traditional electrophilic additions, researchers are uncovering novel reactivity modes for trimethyl(2-phenyl-2-propenyl)silane, significantly broadening its synthetic utility. The most prominent shift is from two-electron pathways (nucleophile-electrophile interactions) mediated by Lewis acids to single-electron transfer (SET) pathways enabled by photoredox catalysis. researchgate.net

This radical-based reactivity allows allylsilanes to participate in reactions previously inaccessible. For example, visible-light photoredox catalysis facilitates the α-allylation of carbonyl compounds like ketones and esters, a challenging transformation using conventional methods. researchgate.net Similarly, photoredox catalysis has been successfully applied to the trifluoromethylation of allylsilanes, providing access to valuable CF₃-containing organic molecules. nih.gov

These new modes of activation expand the scope of compatible reaction partners. While the Hosomi-Sakurai reaction is typically limited to carbon-based electrophiles, photoredox catalysis allows for the coupling of allylsilanes with a wider range of radical precursors. rsc.orgresearchgate.net This expands the synthetic toolkit, enabling the construction of complex molecular architectures from simple starting materials under exceptionally mild conditions. researchgate.net

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of green chemistry—reducing waste, improving energy efficiency, and using less hazardous substances—are increasingly influential in chemical synthesis. chemijournal.com The chemistry of trimethyl(2-phenyl-2-propenyl)silane is well-suited for integration with these principles.

The development of catalytic over stoichiometric reactions is a core tenet of green chemistry. The shift from stoichiometric Lewis acids to catalytic systems, particularly those driven by visible light, dramatically improves the atom economy and reduces corrosive waste streams. rsc.orgresearchgate.net Some palladium-catalyzed reactions involving allylsilanes have even been performed in water using micellar catalysis, replacing volatile organic solvents with a more environmentally benign medium. organic-chemistry.org

Furthermore, the robustness and mild conditions of modern catalytic systems pave the way for the adoption of flow chemistry. While specific applications with trimethyl(2-phenyl-2-propenyl)silane are still an emerging area, the transition from batch to continuous flow processing offers significant advantages in safety, scalability, and efficiency. The precise control over reaction parameters in a flow reactor is ideal for photocatalytic reactions, potentially leading to higher yields and selectivities. The development of heterogeneous catalysts for allylation reactions is a key step toward making these processes amenable to flow systems, where catalyst recycling and product purification are simplified. semanticscholar.org

Innovative Applications in Advanced Materials Science and Engineering

The unique combination of an organic phenylallyl group and an inorganic silyl (B83357) moiety makes trimethyl(2-phenyl-2-propenyl)silane a valuable component in materials science. Its applications range from modifying surfaces to serving as a precursor for high-performance polymers and films.

One key application is in the surface modification of inorganic materials such as silica (B1680970) nanoparticles. researchgate.net The silane (B1218182) can covalently bond to surface hydroxyl groups, while the phenyl group imparts hydrophobicity and improves compatibility with organic polymer matrices. ontosight.aigelest.com This is crucial for developing advanced composites with enhanced mechanical and thermal properties.

In the realm of polymer chemistry, this silane can act as a monomer or a crosslinking agent. The presence of the phenyl group can enhance the thermal stability and refractive index of silicone polymers. researchgate.net There is also significant potential for its use in the synthesis of hyperbranched polymers (HBPs), where silanes can form the core or terminal groups of these complex, three-dimensional macromolecules. nih.gov Additionally, related organosilicon compounds are used as precursors in chemical vapor deposition (CVD) to create thin films of hydrogenated silicon carbide (SiCₓ:H), which have applications as dielectric and passivating layers in microelectronics. researchgate.net

| Application Area | Role of Trimethyl(2-phenyl-2-propenyl)silane | Resulting Material Properties |

| Surface Modification | Surface coupling agent for fillers (e.g., silica) | Improved hydrophobicity, enhanced dispersion in polymers, better composite performance. researchgate.net |

| Polymer Synthesis | Monomer or crosslinking agent | Increased thermal stability, higher refractive index, tailored mechanical properties. nih.gov |

| Thin Film Deposition | Precursor in Chemical Vapor Deposition (CVD) | Formation of dielectric films (e.g., SiCₓ:H) for electronic applications. researchgate.net |

| Semiconducting Polymers | Building block for complex spiro-compounds | Precursor for polymers with specific stereochemical arrangements for electronic applications. google.com |

Q & A

Basic Question: What are the established synthetic pathways for Silane, trimethyl(2-phenyl-2-propenyl)-, and how do reaction parameters influence yield and purity?

Answer:

The synthesis of Silane, trimethyl(2-phenyl-2-propenyl)- likely involves organometallic coupling reactions. A plausible route includes:

- Step 1: Preparation of the propenyl-phenyl precursor via Suzuki-Miyaura coupling, using aryl halides and alkenyl boronic acids with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Step 2: Silane functionalization via hydrosilylation, where a silicon-hydrogen bond reacts with the propenyl group under Pt or Rh catalysis .

Critical Parameters: - Catalyst Loading: Excess Pd or Pt can lead to byproducts (e.g., homocoupling).

- Temperature: Hydrosilylation requires controlled exothermic conditions to avoid oligomerization.

- Solvent Choice: Anhydrous THF or toluene minimizes side reactions .

Advanced Question: How can mechanistic studies resolve contradictions in reported hydrosilylation outcomes for allyl-silane derivatives?

Answer:

Divergent results in hydrosilylation (e.g., regioselectivity or stereochemistry) may arise from:

- Catalyst-Substrate Interactions: Pt vs. Rh catalysts favor anti-Markovnikov vs. Markovnikov addition, respectively. Computational DFT studies can model transition states to predict selectivity .

- Steric Effects: Bulky substituents on the phenyl group may hinder Si-H bond activation. Kinetic isotope effect (KIE) experiments or isotopic labeling (e.g., D₂O quenching) can elucidate rate-determining steps .

Methodology: - In Situ NMR: Monitors reaction progress and intermediates .

- X-ray Crystallography: Resolves structural ambiguities in byproducts .

Basic Question: What spectroscopic techniques are optimal for characterizing Silane, trimethyl(2-phenyl-2-propenyl)-, and how are spectral artifacts addressed?

Answer:

- ¹H/¹³C NMR: Confirm the propenyl (δ 5.0–6.5 ppm for vinyl protons) and trimethylsilane (δ 0.1–0.5 ppm for Si-CH₃) groups. Overlapping signals can be resolved via 2D COSY or HSQC .